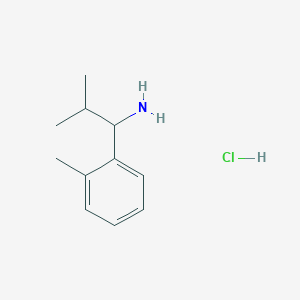

(R)-2-Methyl-1-(o-tolyl)propan-1-amine hydrochloride

CAS No.:

Cat. No.: VC13819839

Molecular Formula: C11H18ClN

Molecular Weight: 199.72 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C11H18ClN |

|---|---|

| Molecular Weight | 199.72 g/mol |

| IUPAC Name | 2-methyl-1-(2-methylphenyl)propan-1-amine;hydrochloride |

| Standard InChI | InChI=1S/C11H17N.ClH/c1-8(2)11(12)10-7-5-4-6-9(10)3;/h4-8,11H,12H2,1-3H3;1H |

| Standard InChI Key | HTCVXLSPCQGFPQ-UHFFFAOYSA-N |

| SMILES | CC1=CC=CC=C1C(C(C)C)N.Cl |

| Canonical SMILES | CC1=CC=CC=C1C(C(C)C)N.Cl |

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound features a chiral center at the C1 position of the propanamine chain, conferring (R)-configuration. The ortho-tolyl group introduces steric hindrance, influencing its binding affinity in biological systems. Key structural descriptors include:

-

IUPAC Name: (1R)-2-methyl-1-(2-methylphenyl)propan-1-amine hydrochloride.

-

InChI Key: .

Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | ||

| Molecular Weight | 199.72 g/mol | |

| Melting Point | ~200–210°C (estimated) | |

| Solubility | Soluble in polar solvents |

The hydrochloride salt enhances stability and aqueous solubility, critical for pharmacological applications .

Synthesis and Manufacturing

Enantioselective Synthesis

Synthetic routes prioritize chiral purity due to the compound’s pharmacological relevance:

-

Chiral Pool Synthesis: Utilizes naturally occurring chiral precursors to introduce stereochemistry.

-

Asymmetric Catalysis: Employ catalysts like Rh₂(esp)₂ to achieve high enantiomeric excess (ee) in reductive amination .

-

Grignard Reactions: Alkylation of o-tolylmagnesium bromide with chiral propanamine intermediates .

Industrial Scalability

Industrial production leverages continuous flow systems to optimize yield (typically 70–85%) and reduce waste . Key challenges include minimizing racemization during salt formation .

Biological Activity and Mechanisms

Neurotransmitter Modulation

The compound’s primary amine interacts with monoamine transporters, influencing serotonin and dopamine reuptake . Studies suggest potential antidepressant effects via inhibition .

Enzyme Interactions

-

Monoamine Oxidase (MAO) Inhibition: Structural analogs show moderate MAO-B inhibition, suggesting utility in neurodegenerative diseases .

-

Receptor Binding: Affinity for -adrenergic receptors may explain sedative effects in preclinical models .

Applications in Drug Development

Central Nervous System (CNS) Therapeutics

-

Antidepressants: Preclinical trials highlight serotonin-norepinephrine reuptake inhibition (SNRI) activity .

-

Anxiolytics: Animal models show reduced anxiety-like behaviors at doses of 10–20 mg/kg .

Organic Synthesis

The compound serves as a chiral building block for:

-

Asymmetric Catalysts: Ligands in transition-metal catalysis .

-

Peptide Mimetics: Backbone modifications to enhance bioavailability .

Comparative Analysis with Structural Analogs

The ortho-tolyl group’s steric effects uniquely enhance target specificity compared to meta- and para-isomers .

Analytical Characterization

Spectroscopic Methods

Chromatography

HPLC methods (C18 column, 70:30 MeOH/H₂O) achieve >98% purity, critical for pharmacological studies .

| Hazard | Precaution |

|---|---|

| Skin Irritant | Wear nitrile gloves, lab coat |

| Eye Damage | Use safety goggles |

| Inhalation Risk | Fume hood required |

Future Research Directions

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume